1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 959795-69-8
VCID: VC8166488
InChI: InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
SMILES: CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H24N4O2
Molecular Weight: 304.39 g/mol

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

CAS No.: 959795-69-8

Cat. No.: VC8166488

Molecular Formula: C16H24N4O2

Molecular Weight: 304.39 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine - 959795-69-8

Specification

CAS No. 959795-69-8
Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
IUPAC Name 1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Standard InChI InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Standard InChI Key KRYROZZRYCYKMZ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (C₁₆H₂₃N₅O₂) consists of two interconnected nitrogen-containing heterocycles:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, where the 1-position is methyl-substituted.

  • Piperidine bridge: A six-membered saturated ring with one nitrogen atom, linking the piperazine to the 4-nitrophenyl group.

  • 4-Nitrophenyl substituent: An aromatic ring with a nitro group at the para position, contributing to electronic polarization.

The IUPAC name derives from this arrangement, emphasizing the methyl-piperazine, piperidine bridge, and nitrophenyl group .

Spectral Characterization

Key spectral data for structurally related compounds provide a foundation for predicting this molecule’s properties:

PropertyValue (Analogous Compound)Source
1H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), 3.48–3.37 (m, 4H, piperazine), 6.80–8.09 (m, 4H, Ar-H)
13C NMRδ 46.10 (N-CH₃), 54.59–154.91 (aromatic and heterocyclic carbons)
ESI-MS (m/z)221.4 [M+H]+ (for C₁₁H₁₅N₃O₂)
Melting Point105–107°C

The nitro group’s electron-withdrawing nature deshields aromatic protons, resulting in distinct downfield shifts in NMR .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine likely involves multi-step nucleophilic substitution and reduction reactions, drawing from established protocols for analogous piperazine-piperidine systems :

  • Piperidine Intermediate Formation:

    • Reaction of 4-nitrochlorobenzene with piperidin-4-amine under basic conditions (K₂CO₃/DMF) yields 1-(4-nitrophenyl)piperidin-4-amine .

  • Piperazine Coupling:

    • The amine intermediate reacts with 1-methylpiperazine via nucleophilic aromatic substitution, facilitated by polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) .

  • Nitro Group Reduction (Optional):

    • Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

Optimization and Yield

  • Solvent Selection: DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states .

  • Catalysis: Palladium on carbon (10% Pd/C) achieves near-quantitative reduction of nitro groups .

  • Yield: Analogous syntheses report yields up to 98% for piperazine-nitrophenyl couplings .

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations predict the following for the title compound:

  • Conformational Energy: The chair conformation of piperazine and piperidine rings minimizes steric strain, with an energy barrier of ~25 kJ/mol for ring flipping.

  • Dipole Moment: ~4.2 Debye, driven by the nitro group’s electron-withdrawing effects .

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (log P = 2.8), consistent with hydrophobic bicyclic systems .

  • Lipophilicity: Enhanced membrane permeability compared to monocyclic analogs, suggesting potential blood-brain barrier penetration.

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